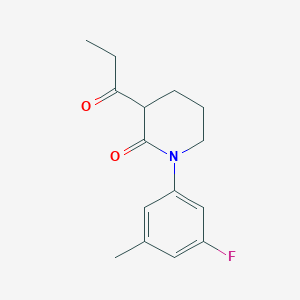![molecular formula C11H19NO5 B13236616 1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid](/img/structure/B13236616.png)
1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C11H19NO4. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines from unwanted reactions during chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentane-1-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature . The general reaction scheme is as follows:
Cyclopentane-1-carboxylic acid+Boc2O→1-([(tert-butoxy)carbonyl]aminooxy)cyclopentane-1-carboxylic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Oxidation/Reduction: Specific reagents depend on the desired transformation but may include common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major product of Boc deprotection is the free amine, which can then undergo further functionalization depending on the synthetic requirements .
Applications De Recherche Scientifique
1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-({[(tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{(tert-butoxy)carbonylamino}cyclopentane-1-carboxylic acid: Similar structure but with a methyl group attached to the amine.
1-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)cyclopropane-1-carboxylic acid: Contains a cyclopropyl group instead of a cyclopentane ring.
Uniqueness
1-({[(Tert-butoxy)carbonyl]amino}oxy)cyclopentane-1-carboxylic acid is unique due to its specific structure that combines a cyclopentane ring with a Boc-protected amine. This combination provides stability and selectivity in synthetic applications, making it a valuable compound in organic chemistry .
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonylamino]oxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)16-9(15)12-17-11(8(13)14)6-4-5-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
JJSWQBLCTYUKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NOC1(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3-Methoxypropyl)cyclopentyl]methanol](/img/structure/B13236550.png)
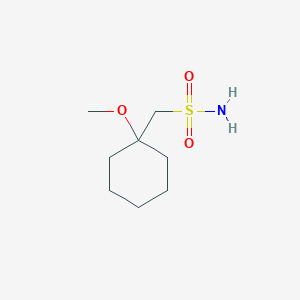
![Methyl 2-[1-(propan-2-YL)piperidin-4-ylidene]acetate](/img/structure/B13236579.png)
![8-[(Azetidin-3-yl)methoxy]quinoline](/img/structure/B13236594.png)
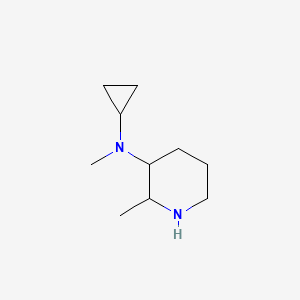
![2-[(4-Chlorophenyl)amino]acetonitrile hydrochloride](/img/structure/B13236598.png)

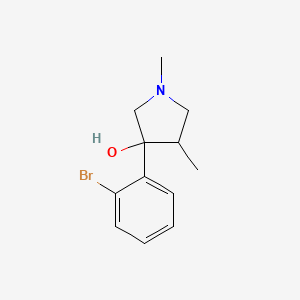
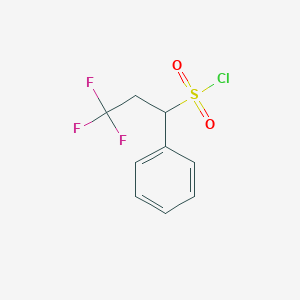
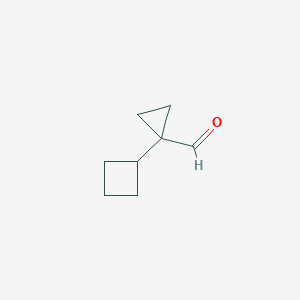
![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)
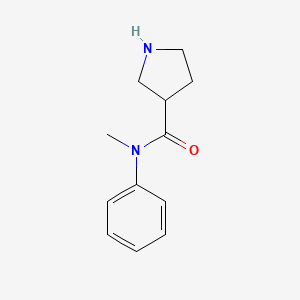
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)
